Histidinol

Overview

Description

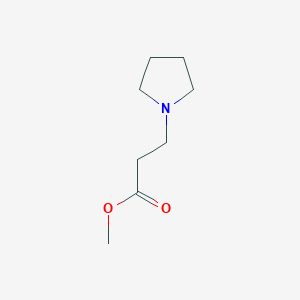

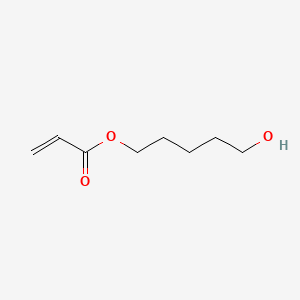

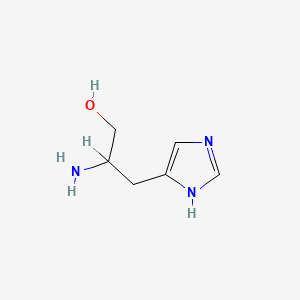

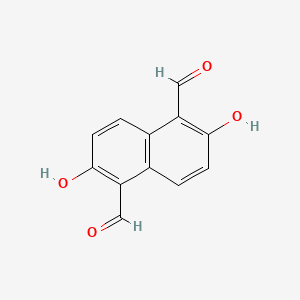

Histidinol is an organic compound that serves as an intermediate in the biosynthesis of the amino acid histidine. It is a derivative of histidine and plays a crucial role in the metabolic pathways of various organisms, including bacteria, plants, and fungi. This compound is characterized by its imidazole ring, which is a common feature in many biologically active molecules.

Scientific Research Applications

Mechanism of Action

Histidinol exerts its effects primarily through its role as an intermediate in the biosynthesis of histidine. The enzyme this compound dehydrogenase catalyzes the sequential oxidation of this compound to histidinaldehyde and then to histidine . This process involves the transfer of electrons from this compound to NAD, resulting in the formation of histidine, NADH, and protons. The molecular targets of this compound include the enzymes involved in its biosynthetic pathway, such as this compound dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Histidinol can be synthesized through several methods. One common approach involves the reduction of this compound phosphate using specific enzymes such as this compound dehydrogenase. This enzyme catalyzes the conversion of this compound phosphate to this compound in the presence of nicotinamide adenine dinucleotide (NAD) as a cofactor .

Industrial Production Methods

In industrial settings, this compound is often produced using genetically engineered microorganisms. For example, strains of Escherichia coli and Corynebacterium glutamicum have been modified to overproduce this compound by manipulating the genes involved in its biosynthetic pathway . These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Histidinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to histidine through the action of this compound dehydrogenase.

Reduction: this compound can be reduced to this compound phosphate in the presence of specific enzymes and cofactors.

Substitution: this compound can participate in substitution reactions where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Reduction: The reduction of this compound phosphate to this compound requires specific enzymes such as this compound dehydrogenase and appropriate cofactors.

Substitution: Substitution reactions involving this compound often require specific reagents that can interact with the imidazole ring.

Major Products

The major product formed from the oxidation of this compound is histidine. Other products include NADH and protons .

Comparison with Similar Compounds

Histidinol is similar to other compounds involved in the biosynthesis of histidine, such as this compound phosphate and histidinaldehyde. this compound is unique in its role as an intermediate that undergoes sequential oxidation to form histidine . Other similar compounds include:

This compound Phosphate: An intermediate that is converted to this compound by this compound dehydrogenase.

Histidinaldehyde: An intermediate formed during the oxidation of this compound to histidine.

Histidine: The final product of the biosynthetic pathway involving this compound.

This compound’s uniqueness lies in its specific role in the biosynthesis of histidine and its involvement in various metabolic pathways.

properties

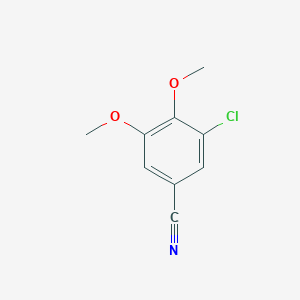

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880033 | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501-28-0 | |

| Record name | Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of histidinol?

A1: this compound primarily inhibits histidyl-tRNA synthetase, an enzyme crucial for charging tRNA with histidine, thereby disrupting protein synthesis. [, ]

Q2: How does this compound's inhibition of protein synthesis differ in normal and tumor cells?

A2: Research suggests that this compound induces a G0-like arrest in normal cells, essentially pausing their cell cycle. Conversely, many tumor cells continue to cycle in the presence of this compound, becoming more susceptible to cycle-dependent anticancer drugs. [, ]

Q3: Does this compound affect any other cellular processes?

A3: Beyond protein synthesis, research suggests this compound may act as an intracellular histamine antagonist, potentially influencing cell proliferation and eicosanoid metabolism. [, ] this compound has also been shown to inhibit RNA and DNA synthesis in certain tumor cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data wasn't provided in these papers, this compound's structure can be characterized using techniques like NMR and mass spectrometry.

Q6: What is the role of this compound in histidine biosynthesis?

A6: this compound is an intermediate in histidine biosynthesis. this compound dehydrogenase (HDH), a key enzyme in this pathway, catalyzes the two-step oxidation of this compound to histidine. [, , , , ]

Q7: Can microorganisms utilize this compound?

A7: Yes, certain microorganisms can utilize this compound as a source of histidine. For instance, some Brevibacterium flavum strains can produce L-histidine from L-histidinol. []

Q8: Are there mutations affecting this compound utilization?

A8: Yes, mutations in genes encoding enzymes involved in histidine biosynthesis, such as this compound dehydrogenase, can impair this compound utilization. This can lead to histidine auxotrophy in microorganisms and impact symbiotic relationships in plants. [, , ]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational modeling has been employed to design and study isoindole derivatives as potential inhibitors of this compound dehydrogenase. These studies involved conformational analysis, QSAR property prediction, and docking simulations. []

Q10: How do structural modifications of this compound affect its activity?

A10: The imidazole ring of this compound is crucial for its activity. Modifications to this moiety can significantly alter its binding affinity to enzymes like this compound dehydrogenase. For example, methylation of the imidazole ring significantly reduces binding affinity. []

Q11: Can modifications to this compound enhance its selectivity?

A11: Research suggests that imidazole, a structural component of this compound, can selectively protect normal kidney cells from daunomycin toxicity while having less impact on their tumorigenic counterparts. This highlights the potential of exploring structural analogs for enhanced selectivity. []

Q12: How is this compound's effect on cell proliferation studied in vitro?

A12: Cell-based assays, such as those measuring tritiated thymidine incorporation, are used to assess this compound's impact on DNA synthesis and cell proliferation. []

Q13: What in vivo models are used to study this compound's anticancer potential?

A13: Murine tumor models, including those involving L1210 leukemia and CD8F1 breast tumors, have been used to evaluate the efficacy and toxicity of this compound in combination with anticancer drugs. [, , , , ]

Q14: Can cells develop resistance to this compound?

A14: While not directly addressed in the provided research, it's plausible that cells could develop resistance to this compound, potentially through mechanisms like target mutation or upregulation of histidine biosynthesis pathways.

Q15: Does this compound affect multidrug resistance?

A15: Intriguingly, this compound has been shown to reverse the multidrug resistance phenotype in certain cell lines, suggesting a potential role in overcoming this significant challenge in cancer treatment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)